3-Cyclopropoxy-4-(methylthio)picolinamide
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Overview
Description
3-Cyclopropoxy-4-(methylthio)picolinamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol It is known for its unique structure, which includes a cyclopropoxy group and a methylthio group attached to a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylthio)picolinamide typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-(methylthio)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Cyclopropoxy-4-(methylthio)picolinamide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyclopropoxy-4-(methylthio)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
3-Cyclopropoxy-6-(methylthio)picolinamide: This compound has the methylthio group attached to a different position on the picolinamide core.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c1-15-7-4-5-12-8(10(11)13)9(7)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI Key |
GPYLYZTWSLMNBY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
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